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SRF accessory protein 1 - 146481-62-1

SRF accessory protein 1

Catalog Number: EVT-1517104
CAS Number: 146481-62-1
Molecular Formula: C4H7NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Elk-1 is classified under the ETS domain transcription factors, which are characterized by their ability to bind to specific DNA sequences known as ETS-binding sites. It is primarily expressed in various tissues, including the brain and heart, where it participates in critical biological processes. The protein was initially identified through genetic screening methods in yeast and has since been extensively studied for its regulatory functions in gene expression .

Synthesis Analysis

Methods and Technical Details

The synthesis of SRF accessory protein 1 involves recombinant DNA technology, where the gene encoding Elk-1 is cloned into an expression vector. This vector can be introduced into host cells (such as bacteria or mammalian cells) to produce the protein in sufficient quantities for study.

Key steps include:

  • Cloning: The Elk-1 gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid.
  • Transformation: The plasmid is introduced into competent bacterial cells, which are then cultured to express the protein.
  • Purification: The expressed protein is purified using affinity chromatography techniques that exploit specific tags added during cloning.

This method allows for the production of functional Elk-1 suitable for biochemical assays and structural studies.

Molecular Structure Analysis

Structure and Data

The molecular structure of SRF accessory protein 1 consists of several distinct domains:

  • DNA Binding Domain: This N-terminal region binds specifically to DNA sequences within target genes.
  • Transcriptional Activation Domain: Located at the C-terminal end, this domain interacts with various co-regulators to enhance transcription.
  • B-domain: This region serves as a "grappling hook" facilitating interaction with SRF to form a functional ternary complex.

Structural studies have revealed that Elk-1 adopts a conformation that allows effective binding to both SRF and DNA, enabling its role in transcriptional regulation .

Chemical Reactions Analysis

Reactions and Technical Details

Elk-1 undergoes several post-translational modifications that regulate its activity:

  • Phosphorylation: Extracellular signal-regulated kinases phosphorylate specific serine residues within Elk-1, enhancing its transcriptional activity. This modification promotes the recruitment of coactivators such as p300 and Mediator complex.
  • Dephosphorylation: Following activation, Elk-1 can be dephosphorylated by phosphatases like calcineurin, reverting it to an inactive state. This cycle of phosphorylation and dephosphorylation is crucial for its function .

These reactions are essential for the dynamic regulation of gene expression in response to extracellular signals.

Mechanism of Action

Process and Data

The mechanism of action for SRF accessory protein 1 involves several key steps:

  1. Binding: Elk-1 binds to the serum response element in target gene promoters alongside SRF.
  2. Phosphorylation: Upon stimulation by growth factors, Elk-1 is phosphorylated by MAP kinases, which enhances its ability to recruit coactivators.
  3. Transcription Activation: The ternary complex formed by Elk-1, SRF, and DNA leads to increased transcription of immediate early genes such as c-Fos.

This process illustrates how Elk-1 integrates extracellular signals to modulate gene expression dynamically .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SRF accessory protein 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 48 kDa.
  • Isoelectric Point: Varies depending on phosphorylation state but typically around pH 6.5–7.5.
  • Solubility: Generally soluble in physiological buffers at neutral pH.

These properties are critical for understanding its behavior in biochemical assays and cellular contexts.

Applications

Scientific Uses

SRF accessory protein 1 has numerous applications in scientific research:

  • Gene Regulation Studies: Elk-1 serves as a model for studying transcription factor interactions and regulatory mechanisms.
  • Disease Research: Its role in cell proliferation and apoptosis makes it relevant in cancer research and developmental biology.
  • Therapeutic Targets: Understanding Elk-1's function may lead to novel therapeutic strategies targeting dysregulated signaling pathways in diseases.
Molecular Characterization of SRF Accessory Protein 1

Structural Domains and Functional Motifs

SRF Accessory Protein 1 (SAP-1) is a ternary complex factor (TCF) belonging to the ETS-domain transcription factor family. It exists as two major isoforms, SAP-1a and SAP-1b, generated through alternative splicing, which differ primarily at their C-terminal ends [1]. SAP-1 functions as a critical cofactor for Serum Response Factor (SRF), enabling the transcriptional activation of immediate-early genes (e.g., c-fos) in response to extracellular signals such as growth factors and serum stimulation. Its molecular architecture comprises several conserved domains essential for its function.

Ets Domain and DNA-Binding Specificity

The defining feature of SAP-1 is its N-terminal Ets domain, a ~85-amino acid structural motif adopting a winged helix-turn-helix conformation. This domain confers sequence-specific DNA-binding activity, enabling SAP-1 to recognize and bind core DNA sequences characterized by a 5'-GGA(A/T)-3' motif (Ets site) [1] [4]. Crucially, SAP-1's Ets domain alone is insufficient for stable autonomous DNA binding at the Serum Response Element (SRE) of target genes like c-fos. Instead, SAP-1 relies heavily on cooperative interactions with SRF, which is pre-bound to the adjacent CArG box (CC(A/T)~6~GG) within the SRE [1] [4]. The Ets domain mediates direct but weak contacts with the DNA backbone on the 5' side of the SRF-binding site. Mutations within the Ets domain abolish DNA binding and consequently disrupt ternary complex formation and transcriptional activation [1].

Table 1: Key Structural Domains of SAP-1

Domain/MotifLocationKey FeaturesFunctional Role
Ets DomainN-terminalWinged helix-turn-helix foldBinds Ets site (5’-GGA(A/T)-3’) within SRE; Requires SRF for stable DNA association
B-boxCentralRegion of high homology with Elk-1Critical for direct protein-protein interaction with SRF; Stabilizes ternary complex
Transactivation Domain (TAD)C-terminalContains MAPK docking sites (D-box, FQFP) & multiple S/T-P motifsRecruits Mediator via MED23 upon phosphorylation; Drives transcriptional activation

MAP Kinase Phosphorylation Sites

The C-terminal Transactivation Domain (TAD) of SAP-1 harbors multiple serine/threonine-proline (S/T-P) motifs, which serve as phosphorylation sites for Mitogen-Activated Protein Kinases (MAPKs), particularly ERK (Extracellular Signal-Regulated Kinase) [2] [3]. Phosphorylation kinetics studies across the SAP-1/Elk-1/NET family classify these sites based on their phosphorylation rates:

  • Fast Sites (e.g., T368, S383): Phosphorylated rapidly upon MAPK activation.
  • Intermediate Sites (e.g., T353, T363, S389): Phosphorylated with moderate kinetics.
  • Slow Sites (e.g., T336, T417, S422): Phosphorylated later in the signaling cascade [3].

Among these, S383 and S389 are identified as the most critical functional phosphorylation sites for transcriptional activation. Alanine substitution at either S383 or S389 significantly impairs or abolishes SAP-1-dependent gene activation [2] [3]. Phosphorylation at S383, located within a highly conserved hydrophobic motif (PSIHFWSTLSPP, termed the MED23 Binding Motif - MBM), is particularly crucial. It induces a conformational change necessary for high-affinity interaction with the Mediator complex subunit MED23 [3]. Additionally, the TAD contains specific MAPK Docking Sites, namely the D-box and the FQFP motif, which enhance the efficiency and specificity of phosphorylation by ERK [3]. Progressive phosphorylation across fast and intermediate sites amplifies transcriptional output, while phosphorylation of slow sites may provide attenuation, offering a mechanism for graded transcriptional control [3].

Table 2: Key Phosphorylation Sites in SAP-1 TAD and Their Functional Impact

Phosphorylation SiteKinetic ClassFunctional SignificanceConsequence of Mutation (Ala)
S383FastPart of MED23 Binding Motif (MBM: PSIHFWSTLSPP); Critical for MED23 interactionAbolishes Mediator recruitment & transcriptional activation
S389IntermediateMajor regulatory site; Enhances activationSeverely impairs transcriptional activation
T368FastAdjacent to hydrophobic motifContributes to full activation; Progressive phosphorylation enhances output
T417, S422SlowLate phosphorylation sitesMay slightly attenuate activation; Modulatory role

Cooperative Interaction Regions with SRF

SAP-1 does not function in isolation but is recruited by DNA-bound SRF to form a stable ternary complex on the SRE. This complex assembly is a paradigm of cooperative transcription factor interaction:

  • SRF Anchoring: SRF binds autonomously and with high affinity to the CArG box within the SRE via its MADS DNA-binding domain [4].
  • SAP-1 Recruitment: The central B-box region of SAP-1 (a region of high homology with Elk-1) mediates direct protein-protein contacts with SRF [1] [4]. These contacts occur primarily on the surface of the SRF MADS box domain.
  • Stabilization and DNA Contacts: While SRF binding is essential for recruiting SAP-1, SAP-1 itself makes extensive additional contacts with the DNA backbone on the 5' side of the SRF binding site. These contacts significantly stabilize the ternary complex beyond what SRF alone provides [1].
  • Minimal SRF Requirement: Ternary complex formation by SAP-1 requires only the core DNA-binding domain of SRF. This domain can even be functionally replaced by the homologous DNA-binding domain of the yeast MCM1 protein, demonstrating the conserved nature of this interaction mechanism [1].
  • Hydrophobic Residues: Within the MBM motif surrounding S383, hydrophobic residues, particularly Phe378 (F378) and Trp379 (W379), are essential for the interaction with MED23 after phosphorylation. Mutation of these residues abolishes Mediator recruitment without necessarily affecting phosphorylation itself, highlighting distinct roles for phosphorylation (inducing a binding-competent conformation) and hydrophobic contacts (direct binding energy) [3].
  • Competition Landscape: SAP-1 (and other TCFs like Elk-1) compete with myocardin-related transcription factors (MRTFs: myocardin, MRTF-A, MRTF-B) for binding to SRF. This competition acts as a molecular switch determining whether SRF activates growth-related immediate-early genes (via TCFs) or muscle-specific contractile genes (via MRTFs) [4].

Table 3: SAP-1 vs. Elk-1 Key Characteristics

FeatureSAP-1Elk-1
IsoformsSAP-1a, SAP-1b (C-terminal differences)Major single isoform studied
DNA BindingRequires SRF for stable binding at SRERequires SRF for stable binding at SRE
Key TAD Phosphorylation SitesS383, S389 (Critical); T368, S389 etc.S383, S389 (Critical); T368, S417 etc.
MAPK Docking SitesD-box, FQFP motifD-box, FQFP motif
Critical Hydrophobic Residues (MBM)F378, W379FxIWF (Equivalent residues)
Primary Mediator Subunit TargetMED23MED23
Functional OutcomeTranscriptional activation of IEGs via SRETranscriptional activation of IEGs via SRE

Properties

CAS Number

146481-62-1

Product Name

SRF accessory protein 1

Molecular Formula

C4H7NO3

Synonyms

SRF accessory protein 1

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